molecular formula C13H11N3O3 B7979511 (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid

(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid

Cat. No.: B7979511
M. Wt: 257.24 g/mol
InChI Key: VTCDVUPHSHWYHJ-UHFFFAOYSA-N
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Description

(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid is a heterocyclic organic compound characterized by its complex molecular structure, consisting of an indole ring fused with a triazine ring

Properties

IUPAC Name

2-(4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-14-15(7-12(17)18)13(19)11-6-9-4-2-3-5-10(9)16(8)11/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCDVUPHSHWYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC3=CC=CC=C3N12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 4-methylindole-2-carboxylic acid with hydrazine hydrate to form the triazine ring. The final compound is obtained through cyclization and oxidation reactions, often under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable procedures such as batch or continuous flow synthesis, optimizing reaction conditions for maximum yield and purity. Specific catalysts, temperature control, and solvent selection play crucial roles in the efficiency and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Involves reagents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The reactions yield a range of products, including hydroxylated derivatives, reduced compounds, and various substituted analogs.

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

  • Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.

  • Biology: Acts as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.

  • Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through specific molecular interactions with enzymes and receptors. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites or altering their conformation. Its mechanism of action often involves interfering with critical biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid stands out due to its unique structural features that enhance its reactivity and binding affinity. Similar compounds include:

  • 1,2,4-Triazine derivatives: : Similar ring structure but different substituents.

  • Indole-2-carboxylic acids: : Similar base structure but without the fused triazine ring.

  • Azetidine derivatives: : Comparable heterocyclic framework with different functional groups.

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